chemical properties and reactivity of 2-[(methylsulfanyl)methyl]aniline
chemical properties and reactivity of 2-[(methylsulfanyl)methyl]aniline
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-[(Methylsulfanyl)methyl]aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[(Methylsulfanyl)methyl]aniline (CAS No. 34774-84-0) is a substituted aniline that holds potential as a versatile building block in medicinal chemistry and organic synthesis. Its structure, featuring a primary aromatic amine, a flexible methylene linker, and a methylsulfanyl (thioether) group, presents multiple reactive sites for chemical modification. This guide provides a comprehensive overview of its chemical properties, reactivity, and synthetic utility, with a focus on its application in drug discovery. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this guide will draw upon established principles of aniline and thioether chemistry, and make comparisons with its well-characterized isomer, 2-(methylthio)aniline, to provide a robust framework for its use in a research and development setting. The utility of the core scaffold has been demonstrated in the synthesis of N-substituted 2-[(2-imidazolylsulfinyl)methyl]anilines, which have been investigated as inhibitors of the gastric H+/K(+)-ATPase, highlighting its relevance in the development of novel therapeutic agents.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of a molecule is crucial for its application in synthesis and drug development.
Identifiers and Physical Properties
| Property | 2-[(Methylsulfanyl)methyl]aniline | 2-(Methylthio)aniline (Isomer for Comparison) |
| CAS Number | 34774-84-0[1] | 2987-53-3[2][3][4][5][6][7] |
| Molecular Formula | C₈H₁₁NS | C₇H₉NS[2][3][4] |
| Molecular Weight | 153.25 g/mol | 139.22 g/mol [3][4] |
| Boiling Point | Not available | 234 °C[4][6] |
| Density | Not available | 1.111 g/mL at 25 °C[4][6] |
| Refractive Index | Not available | n20/D 1.624[4][6] |
| pKa (of conjugate acid) | Estimated to be ~4.0-4.5 | 3.45[4] |
| Water Solubility | Predicted to be low | Sparingly soluble[4][7] |
The pKa of the anilinium ion of 2-[(methylsulfanyl)methyl]aniline is expected to be slightly lower than that of aniline (4.6) due to the potential for weak electron-withdrawing effects from the ortho-substituent. In comparison, the pKa of the isomeric 2-(methylthio)aniline is 3.45.[4] The basicity of substituted anilines is influenced by the electronic nature of the substituents.[3][8]
Spectroscopic Data
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¹H NMR: The spectrum is expected to show a singlet for the methyl group protons (SCH₃) around δ 2.0-2.2 ppm. The methylene protons (CH₂) would likely appear as a singlet around δ 3.6-3.8 ppm. The aromatic protons would present as a complex multiplet in the δ 6.5-7.5 ppm region. The amine protons (NH₂) would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
¹³C NMR: The methyl carbon (SCH₃) is expected around δ 15-20 ppm, and the methylene carbon (CH₂) around δ 35-40 ppm. The aromatic carbons would appear in the δ 115-150 ppm range.
-
IR Spectroscopy: Key stretches would include N-H stretching of the primary amine around 3300-3500 cm⁻¹ (typically two bands), C-H stretching of the aromatic and aliphatic groups around 2850-3100 cm⁻¹, and C=C stretching of the aromatic ring in the 1450-1600 cm⁻¹ region.
-
Mass Spectrometry: The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 153.
Synthesis
A plausible synthetic route to 2-[(methylsulfanyl)methyl]aniline is described in the patent literature, proceeding through an azasulfonium salt intermediate.[9]
Conceptual Synthetic Pathway
A likely approach involves the reaction of an N-protected aniline with an electrophilic sulfur species, followed by methylation and deprotection. A specific patented method involves the formation of an azasulfonium salt from N-acetyl-2-aminoacetophenone, which is then rearranged and reduced to provide the target structure.[9]
Alternatively, a straightforward synthesis could involve the nucleophilic substitution of a leaving group on an ortho-substituted aniline with a methylthiolate source. For instance, the reaction of 2-aminobenzyl chloride with sodium thiomethoxide would be a direct route.
Chemical Reactivity and Synthetic Utility
2-[(methylsulfanyl)methyl]aniline possesses three primary sites of reactivity: the nucleophilic amino group, the oxidizable sulfur atom, and the activated aromatic ring.
Reactions at the Amino Group
The primary amino group is a key site for derivatization, allowing for the introduction of a wide range of functionalities.
The amino group can be readily acylated to form amides using acyl chlorides or anhydrides in the presence of a base. This reaction is often used to protect the amino group and moderate its activating effect during electrophilic aromatic substitution.[10]
Experimental Protocol: General N-Acylation
-
Reaction Setup: Dissolve 2-[(methylsulfanyl)methyl]aniline (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine, to the solution and stir.
-
Acylating Agent Addition: Cool the mixture to 0 °C and slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Extract the product with an organic solvent, wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Caption: General workflow for N-acylation.
Reactions at the Sulfur Atom
The thioether moiety is susceptible to oxidation, providing access to the corresponding sulfoxide and sulfone derivatives. These oxidized forms are important in medicinal chemistry as they can act as hydrogen bond acceptors and modulate the electronic properties of the molecule.
Selective oxidation of the sulfide to the sulfoxide can be achieved using mild oxidizing agents. Further oxidation yields the sulfone. Hydrogen peroxide in acetic acid is a common and effective reagent for this transformation.[11]
Experimental Protocol: Selective Oxidation to Sulfoxide
-
Reaction Setup: Dissolve 2-[(methylsulfanyl)methyl]aniline (1.0 eq) in glacial acetic acid.
-
Oxidant Addition: Cool the solution to room temperature or below (if the reaction is exothermic) and add one equivalent of 30% hydrogen peroxide dropwise.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC. The sulfoxide product will be more polar than the starting sulfide.
-
Work-up: Once the reaction is complete, pour the mixture into cold water and neutralize carefully with a base such as saturated sodium bicarbonate solution.
-
Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude sulfoxide can be purified by column chromatography.
To obtain the sulfone, an excess of the oxidizing agent and/or higher temperatures can be used.
Caption: Oxidation pathway of the methylsulfanyl group.
Reactions of the Aromatic Ring
The aniline ring is highly activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the amino group.[12][13] The ortho- and para-directing effects of the substituents will influence the regioselectivity of these reactions.
The strong activating nature of the amino group can lead to polysubstitution and side reactions such as oxidation.[14] Therefore, it is often necessary to protect the amino group as an acetamide before carrying out EAS reactions like halogenation, nitration, or sulfonation. The (methylsulfanyl)methyl group is also generally considered to be ortho-, para-directing. The interplay between the directing effects of the protected amino group and the (methylsulfanyl)methyl group will determine the final substitution pattern.
Experimental Protocol: Bromination of the Protected Aniline
-
Protection: First, protect the amino group of 2-[(methylsulfanyl)methyl]aniline as an acetamide using the N-acylation protocol described above.
-
Reaction Setup: Dissolve the resulting N-acetyl-2-[(methylsulfanyl)methyl]aniline (1.0 eq) in a suitable solvent such as glacial acetic acid.
-
Bromination: Cool the solution to 0-5 °C and add a solution of bromine (1.0 eq) in acetic acid dropwise.
-
Reaction Monitoring: Stir the reaction at low temperature and monitor by TLC.
-
Work-up: Quench the reaction with a solution of sodium thiosulfate to destroy excess bromine. Precipitate the product by adding water.
-
Purification: Collect the solid product by filtration, wash with water, and dry. The protecting group can then be removed by acid or base hydrolysis to yield the brominated aniline.
Caption: General workflow for electrophilic aromatic substitution.
Applications in Drug Discovery
The structural motifs present in 2-[(methylsulfanyl)methyl]aniline make it a valuable starting material for the synthesis of biologically active compounds. The aniline moiety is a common feature in many kinase inhibitors and other therapeutic agents. The thioether group offers a site for modification to the corresponding sulfoxide or sulfone, which can be crucial for tuning the pharmacokinetic and pharmacodynamic properties of a drug candidate.
A key example of its utility is in the synthesis of a series of N-substituted 2-[(2-imidazolylsulfinyl)methyl]anilines, which have shown inhibitory activity against the gastric H+/K(+)-ATPase, the enzyme responsible for gastric acid secretion. This highlights the potential of this scaffold in developing treatments for acid-related gastrointestinal disorders.
Safety and Handling
2-[(methylsulfanyl)methyl]aniline is classified as a hazardous substance.
-
Hazard Classifications: Acute toxicity (oral, dermal, inhalation), skin irritation, and serious eye damage.[11]
-
GHS Hazard Codes: H302 + H312 + H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H318 (Causes serious eye damage), H336 (May cause drowsiness or dizziness).[11]
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
-
Avoid contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
References
-
pKa Data Compiled by R. Williams pKa Values. Available from: [Link]
- US Patent 3,897,451 A, Synthesis of oxindoles from anilines and intermediates therein.
-
2-[(Methylthio)methyl]aniline - Optional[Vapor Phase IR] - Spectrum - SpectraBase. Available from: [Link]
- US Patent 3,897,451 A, Synthesis of oxindoles from anilines and intermediates therein.
-
2-[(Methylthio)methyl]aniline - Optional[Vapor Phase IR] - Spectrum - SpectraBase. Available from: [Link]
-
Electronic Supplementary Information for Highly regioselective para-methylthiolation/bridging methylenation of arylamines promoted by NH4I - The Royal Society of Chemistry. Available from: [Link]
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Substituent Effects on the Physical Properties and pKa of Aniline - AFIT Scholar. Available from: [Link]
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methyl phenyl sulfoxide - Organic Syntheses Procedure. Available from: [Link]
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Calculated and experimental pK b values of ortho-substituted anilines... - ResearchGate. Available from: [Link]
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Substituent effects on the physical properties and pKa of aniline - Scite. Available from: [Link]
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Sulfoxide synthesis by oxidation - Organic Chemistry Portal. Available from: [Link]
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2-(Methylthio)aniline - SIELC Technologies. Available from: [Link]
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Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC. Available from: [Link]
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Electrophilic Substitution Reaction of Anilines - BYJU'S. Available from: [Link]
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TAPC-Promoted Oxidation of Sulfides and Deoxygenation of Sulfoxides | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
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Electrophilic aromatic substitution in substituted anilines; kinetics of the reaction with 4,6-dinitrobenzofuroxan - Canadian Science Publishing. Available from: [Link]
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Electrophilic Substitution: Definition, Mechanism & Key Examples - Vedantu. Available from: [Link]
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Reactions of Aniline - Chemistry Steps. Available from: [Link]
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Na2S-catalyzed dehydrogenative condensation of 2-aminobenzyl alcohols and ketones: a synthesis of quinolines - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
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Rearrangement of Benzyl Sulfides to Mercaptans and of Sulfonium Ions to Sulfides Involving the Aromatic Ring by Alkali Amides1,2 | Journal of the American Chemical Society - ACS Publications. Available from: [Link]
-
Synthesis and antitumor effects of novel benzyl naphthyl sulfoxide/sulfone derivatives derived from Rigosertib - PMC. Available from: [Link]
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